molecular formula C14H15F2N3O B10898662 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,6-difluorobenzamide

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2,6-difluorobenzamide

Cat. No.: B10898662
M. Wt: 279.28 g/mol
InChI Key: IYSXOXVWJFMHBV-UHFFFAOYSA-N
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Description

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl and methyl group, and a benzamide moiety substituted with two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N1-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-2,6-DIFLUOROBENZAMIDE is unique due to the presence of both ethyl and methyl groups on the pyrazole ring and the difluorobenzamide moiety. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15F2N3O

Molecular Weight

279.28 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,6-difluorobenzamide

InChI

InChI=1S/C14H15F2N3O/c1-3-19-8-10(9(2)18-19)7-17-14(20)13-11(15)5-4-6-12(13)16/h4-6,8H,3,7H2,1-2H3,(H,17,20)

InChI Key

IYSXOXVWJFMHBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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